molecular formula C32H27N3O4 B378987 N~1~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-2-(3,4-DIMETHOXYPHENYL)ACETAMIDE CAS No. 627053-01-4

N~1~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-2-(3,4-DIMETHOXYPHENYL)ACETAMIDE

Cat. No.: B378987
CAS No.: 627053-01-4
M. Wt: 517.6g/mol
InChI Key: HUIQUJGNFDTWGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-2-(3,4-DIMETHOXYPHENYL)ACETAMIDE is a complex organic compound that has garnered interest due to its potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of multiple functional groups, including cyano, furan, pyrrole, and acetamide, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-2-(3,4-DIMETHOXYPHENYL)ACETAMIDE typically involves a multi-step process. One common synthetic route starts with the reaction of 3,4-dimethoxybenzaldehyde with furan-2-ylmethylamine to form an intermediate Schiff base. This intermediate is then subjected to a cyclization reaction with 1,2-diphenyl-1,2-diaminoethane in the presence of a suitable catalyst to form the pyrrole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N~1~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-2-(3,4-DIMETHOXYPHENYL)ACETAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .

Scientific Research Applications

N~1~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-2-(3,4-DIMETHOXYPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique chemical and physical properties.

Mechanism of Action

The mechanism of action of N1-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-2-(3,4-DIMETHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit key enzymes or signaling pathways involved in cell proliferation and survival. The compound may also interact with cellular receptors or DNA, leading to apoptosis or cell cycle arrest .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-2-(3,4-DIMETHOXYPHENYL)ACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

627053-01-4

Molecular Formula

C32H27N3O4

Molecular Weight

517.6g/mol

IUPAC Name

N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenylpyrrol-2-yl]-2-(3,4-dimethoxyphenyl)acetamide

InChI

InChI=1S/C32H27N3O4/c1-37-27-16-15-22(18-28(27)38-2)19-29(36)34-32-26(20-33)30(23-10-5-3-6-11-23)31(24-12-7-4-8-13-24)35(32)21-25-14-9-17-39-25/h3-18H,19,21H2,1-2H3,(H,34,36)

InChI Key

HUIQUJGNFDTWGH-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=C(C(=C(N2CC3=CC=CO3)C4=CC=CC=C4)C5=CC=CC=C5)C#N)OC

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=C(C(=C(N2CC3=CC=CO3)C4=CC=CC=C4)C5=CC=CC=C5)C#N)OC

Origin of Product

United States

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